Cas no 1806966-04-0 (2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide)

2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide is a fluorinated aromatic compound featuring both amino and benzyl bromide functional groups. Its structure, incorporating fluorine and trifluoromethyl substituents, enhances reactivity and selectivity in synthetic applications, particularly in pharmaceutical and agrochemical intermediates. The presence of the benzyl bromide moiety makes it a valuable alkylating agent, while the electron-withdrawing trifluoromethyl group influences its electronic properties, facilitating nucleophilic substitution reactions. This compound is useful in the synthesis of complex molecules due to its stability and compatibility with diverse reaction conditions. High purity grades ensure consistent performance in research and industrial processes. Proper handling is advised due to its potential reactivity as a benzyl bromide derivative.
2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide structure
1806966-04-0 structure
Product name:2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide
CAS No:1806966-04-0
MF:C8H6BrF4N
MW:272.037555217743
CID:4982232

2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide
    • Inchi: 1S/C8H6BrF4N/c9-3-4-1-5(10)2-6(7(4)14)8(11,12)13/h1-2H,3,14H2
    • InChI Key: CRTQGSCATKMDMO-UHFFFAOYSA-N
    • SMILES: BrCC1=CC(=CC(C(F)(F)F)=C1N)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 196
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26

2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013009930-1g
2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide
1806966-04-0 97%
1g
1,519.80 USD 2021-06-25
Alichem
A013009930-500mg
2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide
1806966-04-0 97%
500mg
806.85 USD 2021-06-25
Alichem
A013009930-250mg
2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide
1806966-04-0 97%
250mg
499.20 USD 2021-06-25

Additional information on 2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide

Recent Advances in the Application of 2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide (CAS: 1806966-04-0) in Chemical Biology and Pharmaceutical Research

2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide (CAS: 1806966-04-0) is a fluorinated benzyl bromide derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and reactivity. This compound serves as a versatile building block in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents targeting various diseases.

Recent studies have highlighted the compound's utility in medicinal chemistry, where its trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino and bromo functionalities provide reactive handles for further derivatization. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its application in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors, showing promising results in preclinical models of autoimmune disorders.

In synthetic chemistry, researchers have developed improved methods for the preparation of 2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide, with a focus on optimizing yield and purity. A recent patent application (WO2023051234) describes a scalable process using continuous flow chemistry, which significantly reduces reaction times and improves safety profile compared to traditional batch methods.

The compound's mechanism of action in biological systems has been investigated through structure-activity relationship (SAR) studies. Computational modeling and X-ray crystallography data reveal that the trifluoromethyl group plays a crucial role in target binding through hydrophobic interactions, while the benzyl bromide moiety enables covalent modification of cysteine residues in target proteins, as reported in a 2024 Nature Chemical Biology publication.

Current research directions include exploring the compound's potential in targeted protein degradation (PROTACs) and its application in positron emission tomography (PET) tracer development, where the fluorine atom allows for 18F-labeling. Several pharmaceutical companies have included derivatives of this compound in their drug discovery pipelines, particularly for oncology and inflammatory disease indications.

Future research opportunities include further optimization of the compound's pharmacokinetic properties and investigation of its potential off-target effects. The growing body of literature suggests that 2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide will continue to be an important tool compound in chemical biology and a valuable scaffold in drug discovery efforts in the coming years.

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